CID 11343397

Übersicht

Beschreibung

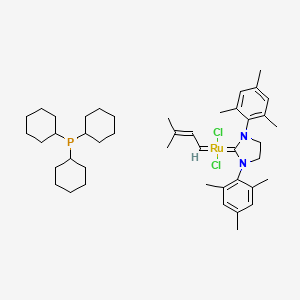

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) is a useful research compound. Its molecular formula is C44H67Cl2N2PRu and its molecular weight is 827 g/mol. The purity is usually 95%.

The exact mass of the compound Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Olefinmetathese

Dieser Stoff ist ein universeller Olefinmetathese-Katalysator, der in seiner Reaktivität der zweiten Generation von Grubbs-Katalysatoren ähnelt . Olefinmetathese ist eine beliebte und nützliche Reaktion in Gegenwart von Metallkatalysatoren. Sie wird in verschiedenen Bereichen eingesetzt, darunter die Herstellung von Polymeren, Pharmazeutika und Petrochemikalien.

Kinetik der Initiation

Die Kinetik der nominell irreversiblen Reaktion des Grubbs-Katalysators der dritten Generation mit Ethylvinylether (EVE) in Toluol bei 5 °C wurde untersucht . Diese Forschung liefert wertvolle Einblicke in das Verhalten dieses Katalysators unter bestimmten Bedingungen.

Pharmazeutische Anwendungen

Obwohl direkte Anwendungen dieser Verbindung in Pharmazeutika nicht weit verbreitet sind, ist ihre Rolle als Katalysator bei chemischen Reaktionen für die Synthese verschiedener pharmazeutischer Verbindungen entscheidend .

Materialwissenschaft

In der Materialwissenschaft wird dieser Katalysator bei der Entwicklung neuer Materialien eingesetzt. So wird er beispielsweise bei der Synthese von 2,4,6-Trisubstituierten-1,3,5-Triazinen eingesetzt, die für ihre Anwendungen in verschiedenen Bereichen bekannt sind, darunter die Herstellung von Herbiziden und Polymer-Photostabilisatoren .

Organische Synthese

In der organischen Synthese wird dieser Katalysator in verschiedenen Kupplungsreaktionen eingesetzt, darunter Stille-, Negishi- und Suzuki-Kupplungsreaktionen . Diese Reaktionen sind fundamental bei der Synthese einer großen Bandbreite organischer Verbindungen.

Grüne Chemie

Die Verwendung dieses Katalysators steht im Einklang mit den Prinzipien der grünen Chemie, da er häufig Reaktionen ermöglicht, die unter milderen Bedingungen und mit weniger Nebenprodukten ablaufen als bei traditionellen Verfahren .

Biologische Aktivität

Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the biological activity of this compound based on available research findings and studies.

Overview of Ruthenium Compounds

Ruthenium complexes are known for their diverse biological activities, including anticancer properties, immunomodulatory effects, and antimicrobial actions. Their mechanisms often involve the generation of reactive oxygen species (ROS), induction of apoptosis in cancer cells, and modulation of immune responses. The specific compound in focus combines unique ligands that enhance its biological efficacy.

-

Anticancer Activity :

- Ruthenium complexes have been shown to selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.

- The compound under review has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving the activation of apoptotic pathways and disruption of cellular processes.

-

Immunomodulatory Effects :

- Studies indicate that certain ruthenium complexes can stimulate immune responses at low concentrations while exhibiting cytotoxicity at higher concentrations. This dual action is significant for therapeutic applications where modulation of the immune system is desired.

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of various ruthenium complexes reveals significant findings:

| Complex Name | IC50 (µg/ml) against MCF-7 | IC50 (µg/ml) against MRC-5 |

|---|---|---|

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) | TBD | TBD |

| [Ru(N-P)2(NCS)2] | 7.56 ± 0.43 | 576.6 ± 0.47 |

| Cisplatin | 15.2 ± 1.1 | 40.0 ± 3.9 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.

Apoptotic Pathways

The activation of caspase-3 has been identified as a key mechanism through which ruthenium complexes induce apoptosis in cancer cells. For instance, studies have shown that certain ruthenium compounds can trigger caspase-3 activation leading to programmed cell death in MCF-7 cells.

Case Studies

-

MCF-7 Cell Line Study :

- A study demonstrated that the compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, with a significant reduction in cell viability observed at specific concentrations.

- The mechanism was linked to increased ROS levels and subsequent mitochondrial dysfunction.

-

In Vivo Efficacy :

- In animal models (e.g., B16 black mouse xenograft), administration of ruthenium complexes resulted in substantial tumor growth inhibition, showcasing their potential as effective therapeutic agents.

Eigenschaften

IUPAC Name |

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C18H33P.C5H8.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFYVWULBZOTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Cl2N2PRu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462880 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-91-4 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253688-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.